

# An In-depth Technical Guide to 7-Methoxy-4-methylquinoline

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## Compound of Interest

Compound Name: 7-Methoxy-4-methylquinoline

Cat. No.: B1314273

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for **7-Methoxy-4-methylquinoline**. This quinoline derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds.

## Physicochemical and Structural Data

The following table summarizes the key quantitative data for **7-Methoxy-4-methylquinoline**, providing a ready reference for experimental design and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	[1]
Molecular Weight	173.21 g/mol	[1][2]
IUPAC Name	7-methoxy-4-methylquinoline	[1]
CAS Number	6238-12-6	[1][2]
Boiling Point	301.3 °C at 760 mmHg; 132-133 °C at 2.5 Torr	[2][3]
Density	1.102 g/cm <sup>3</sup> (Predicted)	[2][3]
Refractive Index	1.6168	[2]
LogP	2.55180	[2]
pKa	5.97 ± 0.27 (Predicted)	[2][3]
Canonical SMILES	<chem>CC1=C2C=CC(=CC2=NC=C1)OC</chem>	[1]
InChI	InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3	[1]
InChIKey	LVJHDVPCJRWNNZ-UHFFFAOYSA-N	[1]

## Molecular Structure

The molecular structure of **7-Methoxy-4-methylquinoline** is characterized by a bicyclic quinoline core. A methoxy group (-OCH<sub>3</sub>) is substituted at the 7th position of the quinoline ring, and a methyl group (-CH<sub>3</sub>) is at the 4th position.

Caption: Molecular structure of **7-Methoxy-4-methylquinoline**.

## Representative Synthesis Protocol

The synthesis of **7-Methoxy-4-methylquinoline** can be achieved through various methods. A common approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a  $\beta$ -ketoester followed by cyclization. Below is a representative experimental protocol.

#### Materials:

- m-Anisidine (3-methoxyaniline)
- Ethyl acetoacetate
- Dowtherm A (or diphenyl ether)
- Ethanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide

#### Procedure:

- **Condensation:** In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of m-anisidine and ethyl acetoacetate. A catalytic amount of concentrated hydrochloric acid can be added. The mixture is refluxed in ethanol for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation of Intermediate:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, ethyl 3-(3-methoxyphenylamino)crotonate, is purified, for instance, by recrystallization from ethanol/water.
- **Cyclization:** The purified intermediate is added to a high-boiling point solvent such as Dowtherm A in a flask equipped for high-temperature reactions. The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form 4-hydroxy-7-methoxy-2-methylquinoline.

- **Formation of 4-chloro derivative (Intermediate):** The product from the cyclization is then treated with a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-methoxy-2-methylquinoline. This step is typically performed under reflux.
- **Reduction to 7-Methoxy-4-methylquinoline:** The 4-chloro derivative is subsequently reduced to the final product. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base (like triethylamine) to neutralize the HCl formed.
- **Final Purification:** The final product, **7-Methoxy-4-methylquinoline**, is isolated and purified using standard techniques such as column chromatography on silica gel or recrystallization to yield a pure solid.

**Characterization:** The structure and purity of the synthesized **7-Methoxy-4-methylquinoline** should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified compound should also be determined and compared to literature values.

This guide provides foundational information for researchers working with **7-Methoxy-4-methylquinoline**. The provided data and protocols are intended to serve as a starting point for further investigation and application in various fields of chemical and pharmaceutical research.

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## References

- 1. 7-Methoxy-4-methylquinoline | C<sub>11</sub>H<sub>11</sub>NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]
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